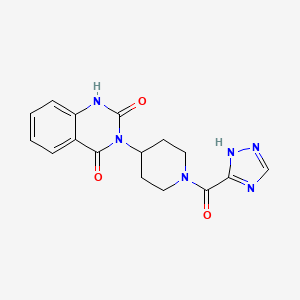
3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound with potential applications in scientific research. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Antiproliferative Agents
Research has identified derivatives of 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines with potential anticancer activity. These compounds exhibit selective influence on cancer cells, including ovarian and lung cancer lines, with less toxicity towards non-tumor cells. This highlights the scaffold's utility in developing new effective drugs with low side effects for cancer therapy (Pokhodylo et al., 2020).
Synthesis and Functionalization
The preparation and functionalization of quinoline-2,4-dione derivatives, including triazolylmethanols, triazole-4-carbaldehydes, and triazole-4-carboxylic acids, demonstrate the compound's versatility as a chemical intermediate. Such derivatives are crucial in synthesizing novel compounds with potential biological activities, showcasing the importance of these scaffolds in medicinal chemistry (Milićević et al., 2020).
Antimicrobial Evaluation
A novel approach for synthesizing thiazolidinedione–triazole hybrids has been explored, showing significant in vitro antibacterial and antifungal activities. This underscores the potential of triazole-based compounds in developing new antimicrobial agents (Sindhu et al., 2014).
Hypoglycemic Agents
Studies have led to the effective synthesis of compounds with the quinazoline fragment that modify carbohydrate metabolism, indicating their potential as short-acting hypoglycemic agents. This suggests the application of these scaffolds in designing drugs for diabetes management (Martynenko et al., 2019).
Antifungal Agents
The synthesis of novel oxadiazoles bearing triazole and piperidine rings has shown promising antifungal activities. This highlights the compound's utility in addressing fungal infections and the development of new antifungal therapies (Sangshetti & Shinde, 2011).
Inhibitors Against Caspase-3
Research into isatin 1,2,3-triazoles has found potent inhibitors against caspase-3, crucial for understanding the mechanism of apoptosis. This opens up new avenues for therapeutic interventions in diseases where apoptosis plays a key role (Jiang & Hansen, 2011).
Propriétés
IUPAC Name |
3-[1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c23-14-11-3-1-2-4-12(11)19-16(25)22(14)10-5-7-21(8-6-10)15(24)13-17-9-18-20-13/h1-4,9-10H,5-8H2,(H,19,25)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILKWOQZTKUZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2633383.png)
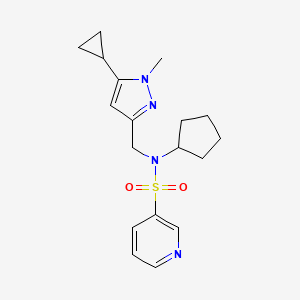
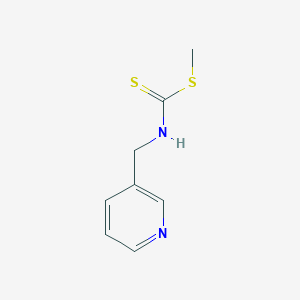
![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2633387.png)

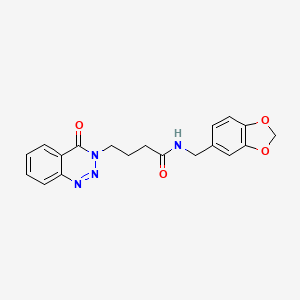
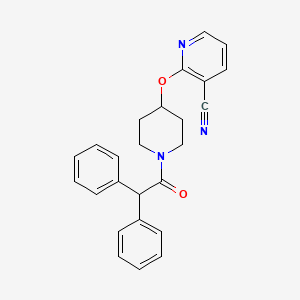
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2633391.png)
![2-[(E)-2-(furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B2633395.png)
![6-benzyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2633397.png)
![(Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633399.png)

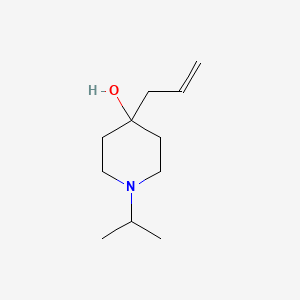
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2633404.png)